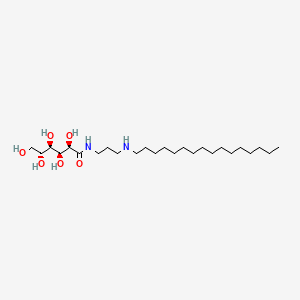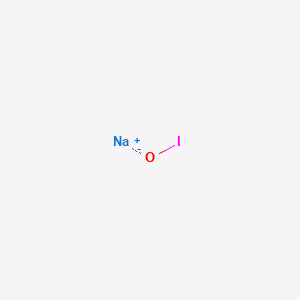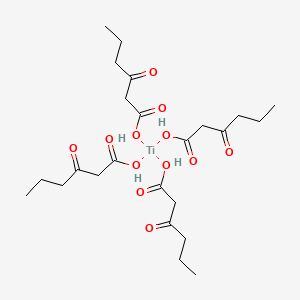
alpha-L-Tagatopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-L-Tagatopyranose is a monosaccharide, specifically a hexose, which is a six-carbon sugar. It is one of the many isomers of tagatose, a rare sugar that occurs naturally in small quantities in dairy products and some fruits. This compound exists in its pyranose form, which is a six-membered ring structure.
准备方法
Synthetic Routes and Reaction Conditions
Alpha-L-Tagatopyranose can be synthesized through the isomerization of D-galactose. This process involves the use of L-arabinose isomerase, an enzyme that catalyzes the conversion of D-galactose to D-tagatose. The reaction typically occurs at elevated temperatures, around 50°C, and within a broad pH range of 5 to 9 . The enzyme is not dependent on divalent metal ions, making the process relatively straightforward.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using recombinant strains of microorganisms. For example, a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and L-arabinose isomerase from Arthrobacter sp. 22c can be used. This method involves the hydrolysis of lactose to produce D-galactose, which is then isomerized to D-tagatose . This approach offers a high yield and is suitable for large-scale production.
化学反应分析
Types of Reactions
Alpha-L-Tagatopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for monosaccharides and involve the functional groups present in the sugar molecule.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water. These reactions typically occur under acidic conditions and result in the formation of aldonic acids.
Reduction: Reduction of this compound can be achieved using sodium borohydride or hydrogen in the presence of a catalyst. This reaction converts the sugar into its corresponding alditol.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. Common reagents include acetic anhydride for acetylation and methyl iodide for methylation.
Major Products
The major products formed from these reactions include aldonic acids, alditols, and various substituted derivatives of this compound
科学研究应用
Alpha-L-Tagatopyranose has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a prebiotic.
Medicine: this compound is being investigated for its potential use as a low-calorie sweetener and its effects on blood glucose levels.
Industry: In the food industry, this compound is used to enhance the flavor and nutritional value of products.
作用机制
The mechanism of action of alpha-L-Tagatopyranose involves its interaction with various enzymes and receptors in the body. As a sugar, it is metabolized through glycolysis and other metabolic pathways. Its effects on blood glucose levels are mediated by its ability to inhibit the absorption of glucose in the intestines and its influence on insulin secretion . The molecular targets and pathways involved include glucose transporters and insulin receptors.
相似化合物的比较
Alpha-L-Tagatopyranose can be compared with other similar compounds, such as:
D-Tagatose: Another isomer of tagatose, D-tagatose has similar properties but different stereochemistry.
D-Galactose: The precursor for the synthesis of this compound, D-galactose is a common sugar found in milk.
D-Glucose: A widely known hexose, D-glucose is the primary source of energy for cells.
L-Arabinose: Another pentose sugar, L-arabinose is used in the synthesis of this compound.
Its ability to act as a low-calorie sweetener and its role in metabolic pathways make it a compound of significant interest .
属性
CAS 编号 |
41847-59-0 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI 键 |
LKDRXBCSQODPBY-SLPGGIOYSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@H]([C@](O1)(CO)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


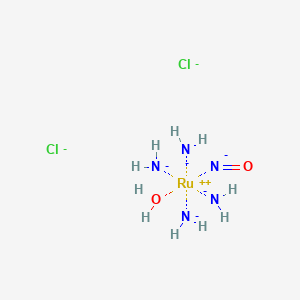
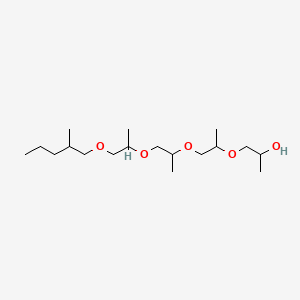
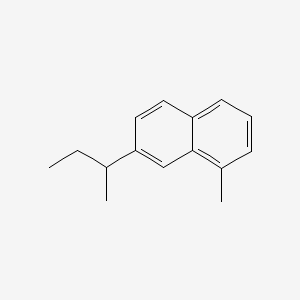
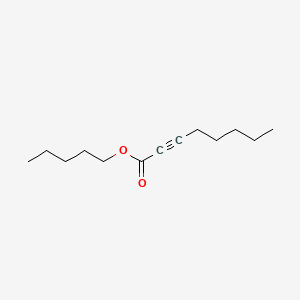
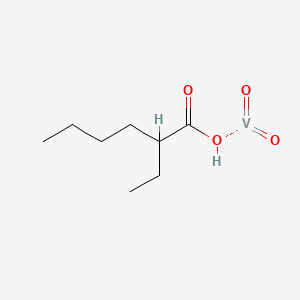
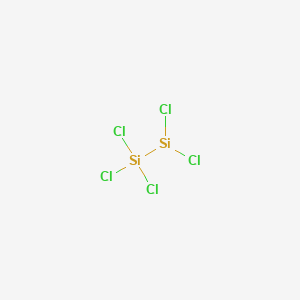


![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)

